pTH (1-34) amide (human)

Description

Properties

IUPAC Name |

(4S)-4-[[(2S)-2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-4-amino-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-5-amino-2-[[(2S,3S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-methylbutanoyl]amino]-3-hydroxypropanoyl]amino]-4-carboxybutanoyl]amino]-3-methylpentanoyl]amino]-5-oxopentanoyl]amino]-4-methylpentanoyl]amino]-4-methylsulfanylbutanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-oxobutanoyl]amino]-4-methylpentanoyl]amino]acetyl]amino]hexanoyl]amino]-3-(1H-imidazol-5-yl)propanoyl]amino]-4-methylpentanoyl]amino]-4-oxobutanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-5-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-5-oxopentanoic acid | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C181H292N56O50S2/c1-21-96(18)146(237-161(269)114(48-53-141(251)252)213-175(283)132(84-240)233-178(286)143(93(12)13)234-148(256)103(185)82-238)179(287)217-111(45-50-134(187)242)156(264)221-120(65-90(6)7)164(272)214-116(55-62-289-20)159(267)226-125(71-100-79-197-86-204-100)168(276)229-128(74-136(189)244)171(279)219-118(63-88(2)3)149(257)202-81-138(246)206-105(39-27-30-56-182)150(258)225-124(70-99-78-196-85-203-99)167(275)223-122(67-92(10)11)165(273)227-129(75-137(190)245)172(280)232-131(83-239)174(282)215-115(54-61-288-19)158(266)211-112(46-51-139(247)248)154(262)209-109(43-34-60-200-181(194)195)160(268)235-144(94(14)15)176(284)216-113(47-52-140(249)250)157(265)224-123(69-98-77-201-104-38-26-25-37-102(98)104)166(274)222-121(66-91(8)9)162(270)210-108(42-33-59-199-180(192)193)152(260)207-106(40-28-31-57-183)151(259)208-107(41-29-32-58-184)153(261)220-119(64-89(4)5)163(271)212-110(44-49-133(186)241)155(263)230-130(76-142(253)254)173(281)236-145(95(16)17)177(285)231-126(72-101-80-198-87-205-101)169(277)228-127(73-135(188)243)170(278)218-117(147(191)255)68-97-35-23-22-24-36-97/h22-26,35-38,77-80,85-96,103,105-132,143-146,201,238-240H,21,27-34,39-76,81-84,182-185H2,1-20H3,(H2,186,241)(H2,187,242)(H2,188,243)(H2,189,244)(H2,190,245)(H2,191,255)(H,196,203)(H,197,204)(H,198,205)(H,202,257)(H,206,246)(H,207,260)(H,208,259)(H,209,262)(H,210,270)(H,211,266)(H,212,271)(H,213,283)(H,214,272)(H,215,282)(H,216,284)(H,217,287)(H,218,278)(H,219,279)(H,220,261)(H,221,264)(H,222,274)(H,223,275)(H,224,265)(H,225,258)(H,226,267)(H,227,273)(H,228,277)(H,229,276)(H,230,263)(H,231,285)(H,232,280)(H,233,286)(H,234,256)(H,235,268)(H,236,281)(H,237,269)(H,247,248)(H,249,250)(H,251,252)(H,253,254)(H4,192,193,199)(H4,194,195,200)/t96-,103-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,119-,120-,121-,122-,123-,124-,125-,126-,127-,128-,129-,130-,131-,132-,143-,144-,145-,146-/m0/s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRBCHMCWWOHRQL-UMXFMPSGSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(CCC(=O)N)C(=O)NC(CC(C)C)C(=O)NC(CCSC)C(=O)NC(CC1=CN=CN1)C(=O)NC(CC(=O)N)C(=O)NC(CC(C)C)C(=O)NCC(=O)NC(CCCCN)C(=O)NC(CC2=CN=CN2)C(=O)NC(CC(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CO)C(=O)NC(CCSC)C(=O)NC(CCC(=O)O)C(=O)NC(CCCNC(=N)N)C(=O)NC(C(C)C)C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CNC4=CC=CC=C43)C(=O)NC(CC(C)C)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(C(C)C)C(=O)NC(CC5=CN=CN5)C(=O)NC(CC(=O)N)C(=O)NC(CC6=CC=CC=C6)C(=O)N)NC(=O)C(CCC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)C)NC(=O)C(CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CC1=CN=CN1)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC(C)C)C(=O)NCC(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC2=CN=CN2)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCSC)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CNC4=CC=CC=C43)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC5=CN=CN5)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC6=CC=CC=C6)C(=O)N)NC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](C(C)C)NC(=O)[C@H](CO)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C181H292N56O50S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30232190 | |

| Record name | Parathyroid hormone (1-34)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

4117 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

83139-29-1 | |

| Record name | Parathyroid hormone (1-34)amide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0083139291 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Parathyroid hormone (1-34)amide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30232190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

pTH (1-34) amide (human) mechanism of action in osteoblasts

An In-depth Technical Guide on the Core Mechanism of Action of PTH (1-34) Amide (Human) in Osteoblasts

For Researchers, Scientists, and Drug Development Professionals

Abstract

Parathyroid hormone (PTH) is a critical systemic regulator of calcium and phosphate (B84403) homeostasis, with profound effects on bone metabolism. The N-terminal fragment, PTH (1-34) amide (human), also known as Teriparatide, is a potent anabolic agent for treating osteoporosis. Its therapeutic efficacy stems from its ability to stimulate bone formation by acting on osteoblasts. This technical guide provides a comprehensive examination of the molecular mechanisms through which PTH (1-34) exerts its effects on human osteoblasts. We will dissect the intricate signaling pathways, present key quantitative data from various studies, and provide detailed experimental protocols for investigating these mechanisms. This document is intended to be a valuable resource for researchers, scientists, and professionals involved in bone biology and drug development.

PTH (1-34) and the PTH/PTHrP Receptor (PTH1R)

PTH (1-34) mediates its effects by binding to the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[1] This receptor is primarily expressed on the surface of osteoblasts and their precursors, as well as in the kidneys.[1][2] The interaction between PTH (1-34) and PTH1R is a two-step process: the C-terminal portion of the peptide (residues 15-34) binds to the N-terminal extracellular domain of the receptor, which then allows the N-terminal portion of the peptide (residues 1-14) to interact with the juxtamembrane and transmembrane domains, leading to receptor activation.[3][4] This activation triggers a conformational change in the receptor, allowing it to couple with and activate intracellular heterotrimeric G proteins, initiating downstream signaling cascades.[5]

Core Signaling Pathways in Osteoblasts

Upon binding to PTH1R, PTH (1-34) activates multiple intracellular signaling pathways. The specific cellular response is determined by the integration of these signals, which can be influenced by the duration of hormone exposure (intermittent vs. continuous).[6]

The Gαs / Protein Kinase A (PKA) Pathway

The most well-characterized signaling cascade initiated by PTH (1-34) is the Gαs-mediated activation of adenylyl cyclase.[3][7] This is considered the primary pathway mediating many of the hormone's anabolic effects.[1][8]

-

Activation: PTH1R activation leads to the coupling of the Gαs subunit, which in turn activates adenylyl cyclase.

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP). Treatment of primary osteoblasts with PTH (1-34) results in a robust and rapid increase in intracellular cAMP levels.[1]

-

PKA Activation: cAMP binds to the regulatory subunits of Protein Kinase A (PKA), causing their dissociation from the catalytic subunits. The freed catalytic subunits are now active and phosphorylate a variety of downstream targets.[5][9]

-

CREB Phosphorylation: A key substrate of PKA is the cAMP response element-binding protein (CREB). Phosphorylated CREB (p-CREB) translocates to the nucleus and binds to cAMP response elements (CREs) in the promoter regions of target genes, thereby regulating their transcription.[1][10]

-

Gene Regulation: This pathway is crucial for the PTH (1-34)-induced expression of key osteogenic transcription factors like RUNX2 and Osterix, as well as other important genes such as c-Fos and Receptor Activator of NF-κB Ligand (RANKL).[1][9][10]

The Gαq / Protein Kinase C (PKC) Pathway

In addition to coupling to Gαs, the PTH1R can also couple to Gαq, leading to the activation of the Phospholipase C (PLC) and Protein Kinase C (PKC) pathway.[3][5]

-

PLC Activation: Gαq activates PLC, which then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).

-

Calcium Mobilization: IP3 binds to its receptors on the endoplasmic reticulum, triggering the release of stored calcium (Ca2+) into the cytoplasm.[3]

-

PKC Activation: The increase in intracellular Ca2+ and the presence of DAG at the membrane synergistically activate members of the PKC family.[11]

-

Downstream Effects: Activated PKC can phosphorylate a range of cellular proteins, influencing osteoblast differentiation and gene expression.[12] Some evidence suggests that intermittent PTH administration preferentially utilizes this pathway to enhance osteogenesis.[11]

PLC-Independent PKC Activation

Intriguingly, studies have revealed a distinct mechanism for PKC activation that does not rely on PLC. This pathway is dependent on the C-terminal (29-34) region of the PTH (1-34) peptide and specifically involves the activation of PKC-delta (PKCδ).[13] Inhibition of PKCδ has been shown to block the PTH (1-34)-induced expression of osteoblast differentiation markers like bone sialoprotein and osteocalcin, highlighting its importance in the anabolic action of the hormone.[13][14]

Crosstalk with Other Signaling Pathways

The anabolic effects of PTH (1-34) are not limited to the PKA and PKC pathways but also involve complex interactions with other critical signaling networks in osteoblasts.

-

Wnt Signaling: Intermittent PTH administration is a known agonist of the canonical Wnt/β-catenin signaling pathway.[7] PTH can promote the formation of a ternary complex involving PTH1R and the Wnt co-receptor LRP6, leading to the stabilization and nuclear accumulation of β-catenin, which in turn drives the transcription of Wnt target genes essential for osteoblast differentiation and survival.[3][7]

-

MAPK Pathways: PTH (1-34) can also modulate the activity of mitogen-activated protein kinase (MAPK) cascades, including ERK, p38-MAPK, and JNK.[3] For instance, PTH has been shown to inhibit JNK activity in a PKA-dependent manner, which may contribute to its anti-apoptotic effects.[5]

Downstream Effects on Osteoblast Function

The activation of these signaling cascades culminates in a wide range of cellular responses that collectively promote bone formation.

-

Proliferation and Differentiation: Intermittent PTH (1-34) treatment enhances the proliferation and osteogenic differentiation of mesenchymal stem cells and osteoprogenitor cells.[10][11] It upregulates the expression of key osteoblast-specific genes, including RUNX2, Osterix, Type I Collagen (COL1A1), and Alkaline Phosphatase (ALP).[11][14]

-

Anti-Apoptosis: A significant component of PTH's anabolic effect is its ability to inhibit osteoblast apoptosis, thereby increasing the lifespan and functional capacity of these bone-forming cells.[15][16]

-

Regulation of Bone Remodeling: PTH (1-34) influences the balance of bone remodeling by regulating the expression of RANKL and Osteoprotegerin (OPG) in osteoblasts.[3] While continuous PTH elevation can lead to a higher RANKL/OPG ratio and increased bone resorption, intermittent administration favors bone formation.[3][7]

Quantitative Data Summary

The following tables summarize key quantitative data from studies investigating the effects of PTH (1-34) on osteoblasts.

Table 1: Receptor Binding and cAMP Response

| Parameter | Cell Type | Value | Condition | Citation |

|---|---|---|---|---|

| Binding Affinity (Kd) | PTH1R Extracellular Domain | 1 - 3 µM | In vitro binding assay | [17] |

| cAMP Concentration | Primary mouse calvarial osteoblasts | 240 ± 23 pmol/µl | 750 nM PTH (1-34) for 30 min |[1] |

Table 2: Effects on Osteogenic Gene Expression

| Gene | Cell Type | Fold Change | Condition | Citation |

|---|---|---|---|---|

| RUNX2 | Human MSCs | 1.65 ± 0.21 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |

| COL1A1 | Human MSCs | 1.44 ± 0.18 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |

| ALP | Human MSCs | 1.84 ± 0.25 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |

| Osterix | Human MSCs | 2.32 ± 0.31 | 0.2 nM PTH (1-34), intermittent, 7 days | [14] |

| Type I Collagen | MG-63 cells | > 2.0 | 100 nM PTHrP-(1-34) for 8 hours | [12] |

| Total Regulated Genes | Mouse calvarial osteoblasts | 367 genes | 1 nM PTH (1-34) for 4 hours |[8][18] |

Table 3: Effects on Osteoblast Activity

| Parameter | Cell Type | Fold Change | Condition | Citation |

|---|

| ALP Activity | Human MSCs | 1.81-fold increase | 0.2 nM PTH (1-34), intermittent, 7 days |[11][14] |

Detailed Experimental Protocols

This section provides generalized methodologies for key experiments used to elucidate the mechanism of action of PTH (1-34) in osteoblasts.

Osteoblast Culture and Differentiation

-

Cell Source: Primary osteoblasts can be isolated from the calvaria of neonatal mice or rats. Human mesenchymal stem cells (hMSCs) or osteosarcoma cell lines like MG-63, Saos-2, and UMR-106 are also commonly used.[1][11][12][19]

-

Culture Medium: Cells are typically cultured in Dulbecco's Modified Eagle Medium (DMEM) or Alpha-MEM supplemented with 10% Fetal Bovine Serum (FBS), penicillin (100 U/mL), and streptomycin (B1217042) (100 µg/mL).

-

Osteogenic Induction: To induce differentiation, the culture medium is supplemented with osteogenic agents: ascorbic acid (50 µg/mL), β-glycerophosphate (10 mM), and dexamethasone (B1670325) (10-100 nM).

-

PTH Treatment: PTH (1-34) is added to the culture medium at desired concentrations (e.g., 0.1 nM to 100 nM). For intermittent treatment, cells are exposed to PTH for a short period (e.g., 2-6 hours) daily, followed by a wash and incubation in hormone-free medium.[6][11] For continuous treatment, the hormone remains in the medium, which is changed every 2-3 days.

References

- 1. Parathyroid hormone(1–34) and its analogs differentially modulate osteoblastic Rankl expression via PKA/SIK2/SIK3 and PP1/PP2A–CRTC3 signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 2. PTH receptor signaling in osteoblasts regulates endochondral vascularization in maintenance of postnatal growth plate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. PTH and PTHrP Signaling in Osteoblasts - PMC [pmc.ncbi.nlm.nih.gov]

- 4. journals.physiology.org [journals.physiology.org]

- 5. academic.oup.com [academic.oup.com]

- 6. researchgate.net [researchgate.net]

- 7. Parathyroid hormone 1-34 and skeletal anabolic action: The use of parathyroid hormone in bone formation - PMC [pmc.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

- 9. Intermittent parathyroid hormone (1–34) application regulates cAMP-response element binding protein activity to promote the proliferation and osteogenic differentiation of bone mesenchymal stromal cells, via the cAMP/PKA signaling pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. spandidos-publications.com [spandidos-publications.com]

- 11. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ - PMC [pmc.ncbi.nlm.nih.gov]

- 12. journals.physiology.org [journals.physiology.org]

- 13. Parathyroid hormone activates PKC-delta and regulates osteoblastic differentiation via a PLC-independent pathway - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. mdpi.com [mdpi.com]

- 15. Frontiers | PTH 1-34 promoted bone formation by regulating iron metabolism in unloading-induced bone loss [frontiersin.org]

- 16. MOLECULAR AND CELLULAR MECHANISMS OF THE ANABOLIC EFFECT OF INTERMITTENT PTH - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pnas.org [pnas.org]

- 18. Differential Effects of PTH (1-34), PTHrP (1-36), and Abaloparatide on the Murine Osteoblast Transcriptome - PMC [pmc.ncbi.nlm.nih.gov]

- 19. "Comparison of PTH Peptides, PTH (1-34) and PTH (7-34): Effects on Cell" by Gayatri Mamidanna [digitalcommons.memphis.edu]

An In-depth Technical Guide to the Signaling Pathway Activation of pTH (1-34) Amide (Human)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the signaling pathway activation initiated by the human parathyroid hormone fragment (1-34) amide, a key regulator of calcium and phosphate (B84403) homeostasis and a therapeutic agent for osteoporosis. This document details the molecular interactions, downstream signaling cascades, quantitative parameters of activation, and the experimental protocols used to elucidate these pathways.

Introduction to pTH (1-34) and its Receptor

Human parathyroid hormone (pTH) is an 84-amino acid peptide. The N-terminal fragment, pTH (1-34), encompasses the full biological activity of the native hormone.[1] It exerts its effects primarily through the Parathyroid Hormone 1 Receptor (PTH1R), a class B G protein-coupled receptor (GPCR).[2][3] The interaction between pTH (1-34) and PTH1R is a critical area of study for understanding bone metabolism and developing novel therapeutics for skeletal disorders.[4][5]

The binding of pTH (1-34) to PTH1R is a two-step process. The C-terminal region (residues 15-34) of the peptide first docks to the extracellular N-terminal domain of the receptor. Subsequently, the N-terminal region (residues 1-14) of pTH (1-34) engages with the juxtamembrane and transmembrane domains of the receptor, triggering a conformational change that initiates intracellular signaling.[3][6][7]

Primary Signaling Pathways

Upon activation by pTH (1-34), PTH1R primarily couples to two major G protein signaling pathways: the adenylyl cyclase (AC) pathway via Gαs and the phospholipase C (PLC) pathway via Gαq.

Gαs/cAMP/PKA Pathway

The most well-characterized signaling cascade initiated by pTH (1-34) is the Gαs-mediated activation of adenylyl cyclase.[8] This leads to the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP).[9] Elevated intracellular cAMP levels subsequently activate Protein Kinase A (PKA), which then phosphorylates a variety of downstream targets, including transcription factors like the cAMP response element-binding protein (CREB), to modulate gene expression related to bone formation and mineral ion homeostasis.[10][11] This pathway is considered central to the anabolic effects of intermittent pTH (1-34) administration in bone.

Gαq/PLC/PKC Pathway

PTH1R activation also stimulates the Gαq pathway, leading to the activation of phospholipase C (PLC).[8][12] PLC catalyzes the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP2) into two second messengers: inositol (B14025) 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG).[13] IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates Protein Kinase C (PKC).[1][10] The activation of the PLC/PKC pathway contributes to various cellular responses, including the regulation of ion transport and gene expression.[13][14] There is also evidence for PLC-independent PKC activation by pTH (1-34), which may be dependent on PKA activity.[11]

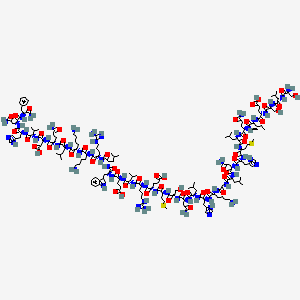

The following diagram illustrates the primary signaling cascades activated by pTH (1-34).

Quantitative Data on pTH (1-34) Signaling

The potency and affinity of pTH (1-34) for its receptor and its ability to stimulate downstream signaling have been quantified in various in vitro systems. The following tables summarize key quantitative data.

Table 1: Receptor Binding Affinity of pTH (1-34)

| Parameter | Cell Line/System | Value | Reference |

| Kd | Purified PTH1R ECD | 3.8 - 4 µM | [6] |

| Kd | ROS 17/2.8 cells | Similar in ROS and ROS-NHERF1 cells | [15] |

| Ki | HEK-293 cells expressing PTH1R | 5.6 nM | [16] |

| Kd (human) | Not specified | 0.6 nM | [4] |

Table 2: Potency (EC50) of pTH (1-34) for Second Messenger Production

| Second Messenger | Cell Line | EC50 (nM) | Reference |

| cAMP Accumulation | CHO-K1 cells expressing hPTH1R | 0.23 | [8] |

| cAMP Accumulation | HEK293 cells expressing PTHR | 0.10 - 0.20 | [17] |

| cAMP Accumulation | HEK293 cells expressing PTH1R | 0.6 | [18] |

| IP1 Accumulation | CHO-K1 cells expressing hPTH1R | 19 | [8] |

| Intracellular Ca2+ | COS-7 cells with RAMP2 | 1.52 | [19] |

Experimental Protocols

The study of pTH (1-34) signaling relies on a variety of well-established in vitro assays. Detailed methodologies for key experiments are provided below.

Radioligand Binding Assay for PTH1R

This protocol is adapted from general radioligand binding assay procedures and is suitable for determining the binding affinity of pTH (1-34) to PTH1R.[20][21][22]

Objective: To determine the dissociation constant (Kd) and maximum number of binding sites (Bmax) or the inhibitory constant (Ki) of unlabeled ligands.

Materials:

-

Cells or tissues expressing PTH1R

-

Lysis buffer (50 mM Tris-HCl, 5 mM MgCl2, 5 mM EDTA, protease inhibitors, pH 7.4)

-

Binding buffer (50 mM Tris, 5 mM MgCl2, 0.1 mM EDTA, pH 7.4)

-

Radioligand (e.g., 125I-pTH (1-34))

-

Unlabeled pTH (1-34) or other competitor compounds

-

96-well plates

-

Glass fiber filters (pre-soaked in 0.3% PEI)

-

Cell harvester

-

Scintillation counter

Procedure:

-

Membrane Preparation:

-

Homogenize cells or tissues in ice-cold lysis buffer.

-

Centrifuge at 1,000 x g to remove large debris.

-

Centrifuge the supernatant at 20,000 x g to pellet membranes.

-

Wash the pellet with fresh lysis buffer and centrifuge again.

-

Resuspend the final pellet in binding buffer. Determine protein concentration using a BCA assay.

-

-

Saturation Binding Assay (to determine Kd and Bmax):

-

In a 96-well plate, add increasing concentrations of the radioligand to wells containing a fixed amount of membrane protein (e.g., 10-50 µg).

-

For non-specific binding, add a high concentration of unlabeled pTH (1-34) to a parallel set of wells.

-

Incubate at 30°C for 60 minutes with gentle agitation.

-

-

Competition Binding Assay (to determine Ki):

-

In a 96-well plate, add a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor to wells containing a fixed amount of membrane protein.

-

Include controls for total binding (radioligand only) and non-specific binding.

-

Incubate as above.

-

-

Filtration and Counting:

-

Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester.

-

Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Dry the filters and measure the retained radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Calculate specific binding by subtracting non-specific binding from total binding.

-

For saturation assays, plot specific binding versus radioligand concentration and use non-linear regression to determine Kd and Bmax.

-

For competition assays, plot the percentage of specific binding versus the log concentration of the competitor to determine the IC50, and then calculate the Ki using the Cheng-Prusoff equation.

-

cAMP Accumulation Assay

This protocol is based on a UMR-106 cell-based assay and is a common method to quantify the functional response to PTH1R activation.[9]

Objective: To measure the intracellular accumulation of cAMP in response to pTH (1-34) stimulation.

Materials:

-

UMR-106 cells (or other cells expressing PTH1R)

-

Cell culture medium (e.g., DMEM with 10% FBS)

-

pTH (1-34) standard and test samples

-

Assay buffer

-

384-well cell culture plates

-

Cell lysis buffer

-

cAMP detection kit (e.g., TR-FRET or ELISA-based)

-

Plate reader

Procedure:

-

Cell Seeding:

-

Culture UMR-106 cells to 80-90% confluency.

-

Seed cells into a 384-well plate at a density of approximately 3,000 cells per well.

-

Incubate overnight at 37°C in a 5% CO2 incubator.

-

-

Cell Stimulation:

-

Prepare serial dilutions of pTH (1-34) in assay buffer.

-

Remove the culture medium from the cells and add the pTH (1-34) dilutions.

-

Incubate at room temperature for 30 minutes.

-

-

Cell Lysis and cAMP Detection:

-

Lyse the cells by adding cell lysis buffer to each well.

-

Quantify cAMP levels using a commercial detection kit according to the manufacturer's instructions. This typically involves a competitive immunoassay format.

-

-

Data Acquisition and Analysis:

-

Measure the signal (e.g., fluorescence or absorbance) using a plate reader.

-

Generate a standard curve using known concentrations of cAMP.

-

Calculate the concentration of cAMP in the cell lysates and plot it against the log concentration of pTH (1-34) to determine the EC50.

-

Western Blot for Phospho-ERK1/2

This protocol outlines the general steps for detecting the phosphorylation of ERK1/2, a downstream target of pTH (1-34) signaling.[23][24][25][26]

Objective: To qualitatively or quantitatively assess the activation of the MAPK/ERK pathway by measuring the levels of phosphorylated ERK1/2.

Materials:

-

Osteoblastic cells (e.g., MC3T3-E1)

-

pTH (1-34)

-

RIPA lysis buffer with protease and phosphatase inhibitors

-

SDS-PAGE gels and electrophoresis apparatus

-

PVDF membrane and transfer apparatus

-

Blocking buffer (e.g., 5% BSA in TBST)

-

Primary antibodies (anti-phospho-ERK1/2 and anti-total-ERK1/2)

-

HRP-conjugated secondary antibody

-

Chemiluminescent substrate

-

Imaging system

Procedure:

-

Cell Treatment and Lysis:

-

Culture cells to the desired confluency and serum-starve for 4 hours.

-

Stimulate cells with pTH (1-34) for various time points (e.g., 0, 5, 15, 30 minutes).

-

Wash cells with ice-cold PBS and lyse with RIPA buffer.

-

Determine protein concentration of the lysates.

-

-

SDS-PAGE and Western Blotting:

-

Denature protein samples by boiling in SDS-PAGE sample buffer.

-

Separate proteins by size on an SDS-polyacrylamide gel.

-

Transfer the separated proteins to a PVDF membrane.

-

-

Immunodetection:

-

Block the membrane with 5% BSA in TBST for 1 hour at room temperature.

-

Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.

-

Wash the membrane with TBST.

-

Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

-

Wash the membrane again with TBST.

-

-

Signal Detection and Analysis:

-

Apply the chemiluminescent substrate to the membrane.

-

Capture the signal using an imaging system.

-

Strip the membrane and re-probe with an antibody against total ERK1/2 to normalize for protein loading.

-

Quantify band intensities using densitometry software.

-

Experimental Workflow

The following diagram provides a generalized workflow for investigating pTH (1-34) signaling in a cellular context.

Conclusion

The activation of the PTH1R by pTH (1-34) initiates a complex network of intracellular signaling events, with the Gαs/cAMP/PKA and Gαq/PLC/PKC pathways being the most prominent. Understanding the quantitative aspects of these pathways and employing robust experimental protocols are essential for advancing our knowledge of pTH (1-34) physiology and pharmacology. This guide provides a foundational resource for researchers and professionals in the field, summarizing key data and methodologies to facilitate further investigation into this critical signaling system.

References

- 1. Parathyroid hormone activates protein kinase C of pancreatic islets - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Dimeric R25CPTH(1-34) Activates the Parathyroid Hormone-1 Receptor in vitro and Stimulates Bone Formation in Osteoporotic Female Mice [elifesciences.org]

- 3. mdpi.com [mdpi.com]

- 4. crinetics.com [crinetics.com]

- 5. biorxiv.org [biorxiv.org]

- 6. Modulation of PTH1R signaling by an ECD binding antibody results in inhibition of β-arrestin 2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

- 8. Redirecting [linkinghub.elsevier.com]

- 9. benchchem.com [benchchem.com]

- 10. Intermittent Administration of Parathyroid Hormone 1–34 Enhances Osteogenesis of Human Mesenchymal Stem Cells by Regulating Protein Kinase Cδ [mdpi.com]

- 11. Parathyroid Hormone Activates Phospholipase C (PLC)-Independent Protein Kinase C Signaling Pathway via Protein Kinase A (PKA)-Dependent Mechanism: A New Defined Signaling Route Would Induce Alternative Consideration to Previous Conceptions - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. academic.oup.com [academic.oup.com]

- 14. journals.physiology.org [journals.physiology.org]

- 15. academic.oup.com [academic.oup.com]

- 16. academic.oup.com [academic.oup.com]

- 17. pnas.org [pnas.org]

- 18. utoronto.scholaris.ca [utoronto.scholaris.ca]

- 19. Frontiers | Receptor activity-modifying protein modulation of parathyroid hormone-1 receptor function and signaling [frontiersin.org]

- 20. giffordbioscience.com [giffordbioscience.com]

- 21. academic.oup.com [academic.oup.com]

- 22. benchchem.com [benchchem.com]

- 23. Western blot for phosphorylated proteins | Abcam [abcam.com]

- 24. documents.thermofisher.com [documents.thermofisher.com]

- 25. researchgate.net [researchgate.net]

- 26. journals.physiology.org [journals.physiology.org]

The Anabolic Action of PTH (1-34) Amide (Human) in Bone Formation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth exploration of the function and mechanisms of Parathyroid Hormone (1-34) amide (human), generically known as teriparatide, in promoting bone formation. As the first approved anabolic agent for osteoporosis, a thorough understanding of its biological activity is critical for ongoing research and the development of novel osteoanabolic therapies.

Introduction: The Dual Nature of Parathyroid Hormone

Parathyroid hormone (PTH) is a key systemic regulator of calcium and phosphate (B84403) homeostasis. While continuous high levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and metabolic bone disease, intermittent administration of its N-terminal fragment, PTH (1-34), has a paradoxical and potent anabolic effect on the skeleton.[1][2][3][4][5] This unique characteristic forms the basis of its therapeutic use in treating osteoporosis, where it stimulates new bone formation, improves bone microarchitecture, and ultimately reduces fracture risk.[6][7][8]

Mechanism of Action: Orchestrating Bone Anabolism

The anabolic effect of intermittent PTH (1-34) is a complex process involving direct actions on cells of the osteoblast lineage and the subsequent modulation of bone remodeling.

The Critical Role of Intermittent Administration

The mode of administration is paramount to the anabolic action of PTH (1-34).[3][6] Daily subcutaneous injections create a pulsatile pattern of PTH exposure in the bloodstream.[3] This transient signaling cascade preferentially stimulates osteoblast activity and bone formation.[3][5] In contrast, continuous exposure to high levels of PTH leads to a sustained signal that favors bone resorption by osteoclasts.[1][2][5] This differential effect is attributed to the distinct sets of genes that are regulated under intermittent versus sustained PTH receptor activation.[1][5]

Cellular Targets and Effects

PTH (1-34) exerts its effects primarily by binding to the PTH receptor 1 (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts and their precursors.[3][9][10] This interaction initiates a cascade of intracellular signaling events that collectively promote bone formation through several mechanisms:

-

Stimulation of Osteoblast Differentiation and Proliferation: Intermittent PTH (1-34) enhances the differentiation of pre-osteoblasts into mature, bone-forming osteoblasts and increases their proliferation.[2][6][11]

-

Inhibition of Osteoblast Apoptosis: PTH (1-34) promotes the survival of osteoblasts by inhibiting apoptosis, thereby increasing the population of active bone-forming cells.[3]

-

Enhanced Bone Matrix Deposition: Activated osteoblasts increase the synthesis and deposition of type I collagen and other essential proteins that constitute the bone matrix.[12]

Signaling Pathways in Osteoblasts

The binding of PTH (1-34) to PTH1R activates multiple intracellular signaling pathways, with the cyclic AMP (cAMP)/Protein Kinase A (PKA) pathway being the most well-characterized. However, other pathways, including the Protein Kinase C (PKC) and Wnt signaling pathways, also play significant roles.

The cAMP/PKA Signaling Pathway

This is considered the canonical pathway for PTH action in osteoblasts.

-

Activation of Adenylyl Cyclase: Upon PTH (1-34) binding, the Gαs subunit of the G protein associated with PTH1R activates adenylyl cyclase.[3][9][10]

-

cAMP Production: Adenylyl cyclase catalyzes the conversion of ATP to cyclic AMP (cAMP).[3]

-

PKA Activation: The rise in intracellular cAMP levels activates Protein Kinase A (PKA).[3][9]

-

Gene Transcription: PKA then phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB), leading to the transcription of genes involved in osteoblast differentiation and function, such as RUNX2.[2][11]

The Protein Kinase C (PKC) Signaling Pathway

PTH (1-34) can also activate the Gαq subunit of the G protein, which stimulates Phospholipase C (PLC).[13][14] PLC then cleaves phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). DAG, in turn, activates Protein Kinase C (PKC).[15] The PKC pathway is also implicated in mediating the osteogenic effects of intermittent PTH (1-34) administration.[14]

References

- 1. ntrs.nasa.gov [ntrs.nasa.gov]

- 2. Effects of intermittent versus continuous parathyroid hormone administration on condylar chondrocyte proliferation and differentiation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. What is the mechanism of Teriparatide? [synapse.patsnap.com]

- 4. Effects of continuous and intermittent administration and inhibition of resorption on the anabolic response of bone to parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Parathyroid hormone: anabolic and catabolic actions on the skeleton - PMC [pmc.ncbi.nlm.nih.gov]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Anabolic therapy for osteoporosis: parathyroid hormone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 11. spandidos-publications.com [spandidos-publications.com]

- 12. journals.physiology.org [journals.physiology.org]

- 13. mdpi.com [mdpi.com]

- 14. mdpi.com [mdpi.com]

- 15. academic.oup.com [academic.oup.com]

The Anabolic Advance: A Technical Guide to the Discovery and Development of Teriparatide (PTH 1-34)

For Researchers, Scientists, and Drug Development Professionals

Abstract

Teriparatide, a recombinant form of the N-terminal 34 amino acids of human parathyroid hormone (PTH), represents a paradigm shift in the management of osteoporosis. Unlike antiresorptive agents that primarily inhibit bone loss, teriparatide is an anabolic agent that stimulates new bone formation, thereby improving bone mass and microarchitecture and significantly reducing fracture risk. This technical guide provides an in-depth overview of the discovery, development, mechanism of action, and clinical evaluation of teriparatide. It is intended for researchers, scientists, and drug development professionals seeking a comprehensive understanding of this pivotal therapeutic agent.

Introduction: From Paradox to Paradigm

The development of teriparatide is a story of turning a physiological paradox into a therapeutic reality. Endogenous parathyroid hormone (PTH), in its full 84-amino acid form, is a key regulator of calcium and phosphate (B84403) homeostasis. Chronically elevated levels of PTH, as seen in hyperparathyroidism, lead to bone resorption and loss.[1] However, pioneering research dating back to the 1920s hinted at an anabolic potential of PTH extracts when administered intermittently.[2] It took several decades of research to unravel this dual effect and harness the bone-building capacity of PTH.

The key breakthrough was the recognition that intermittent administration of the N-terminal fragment of PTH, specifically the 1-34 amino acid sequence, preferentially stimulates osteoblastic activity over osteoclastic activity.[3] This "anabolic window" forms the basis of teriparatide's therapeutic action, leading to a net gain in bone mass and strength.[4]

Eli Lilly and Company spearheaded the clinical development of recombinant human PTH(1-34), known as teriparatide and branded as Forteo®. After extensive preclinical and clinical evaluation, teriparatide was first approved by the U.S. Food and Drug Administration (FDA) in November 2002 for the treatment of osteoporosis in postmenopausal women and men at high risk for fracture.[5][6] Its indications were later expanded to include glucocorticoid-induced osteoporosis.[7]

Manufacturing and Synthesis

Teriparatide is a polypeptide of 34 amino acids with a molecular weight of 4117.77 g/mol .[5] Its production has been achieved through two primary methods: recombinant DNA technology and solid-phase peptide synthesis.

Recombinant DNA Technology

The initial commercial production of teriparatide (Forteo®) utilized recombinant DNA technology.[8]

Experimental Protocol: Recombinant Production of Teriparatide in E. coli

-

Gene Cassette Design and Cloning: A synthetic gene encoding the 34 amino acid sequence of human PTH(1-34) is designed and optimized for expression in Escherichia coli. To enhance stability and facilitate purification, the teriparatide gene is often fused to a larger protein, such as thioredoxin (Trx) or a portion of β-galactosidase, and may include a polyhistidine (His) tag.[9][10][11] An enzymatic cleavage site, such as for enterokinase, is engineered between the fusion partner and the teriparatide sequence.[9] This entire gene cassette is then cloned into a suitable expression vector, for example, a pET series vector, under the control of a strong inducible promoter like the T7 promoter.[8][11]

-

Transformation and Expression: The recombinant plasmid is transformed into a suitable E. coli expression host strain, such as BL21(DE3).[9] The bacterial culture is grown in a suitable medium to a specific optical density, and then gene expression is induced, typically with isopropyl β-D-1-thiogalactopyranoside (IPTG).[8]

-

Cell Lysis and Fusion Protein Purification: After a period of induction, the bacterial cells are harvested by centrifugation and lysed to release the intracellular contents. The soluble fusion protein is then purified from the cell lysate using affinity chromatography, often nickel-nitrilotriacetic acid (Ni-NTA) chromatography if a His-tag is present.[10]

-

Cleavage and Teriparatide Purification: The purified fusion protein is then subjected to enzymatic cleavage with an enzyme like enterokinase to release the teriparatide peptide.[10]

-

Final Purification: The released teriparatide is further purified to a high degree using techniques such as ion-exchange chromatography and reverse-phase high-performance liquid chromatography (RP-HPLC).[9]

Solid-Phase Peptide Synthesis (SPPS)

With advancements in peptide synthesis technology, solid-phase peptide synthesis (SPPS) has become a viable and efficient method for producing teriparatide.[12]

Experimental Protocol: Solid-Phase Peptide Synthesis of Teriparatide

-

Resin Preparation: The synthesis begins with a solid support resin, such as Wang resin, which is functionalized with the C-terminal amino acid of teriparatide, Phenylalanine (Phe), with its N-terminus protected by a fluorenylmethyloxycarbonyl (Fmoc) group.[2][13]

-

Stepwise Amino Acid Coupling: The synthesis proceeds by sequential addition of the remaining 33 amino acids in the correct order. Each cycle consists of two main steps:

-

Deprotection: The Fmoc protecting group on the N-terminus of the growing peptide chain is removed, typically using a solution of piperidine (B6355638) in a solvent like dimethylformamide (DMF).[13]

-

Coupling: The next Fmoc-protected amino acid is activated by a coupling reagent (e.g., HBTU, HOBt/DIC) and added to the resin to form a new peptide bond.[2][13]

-

-

Cleavage and Deprotection: Once the entire 34-amino acid sequence is assembled, the peptide is cleaved from the resin, and all side-chain protecting groups are removed simultaneously. This is typically achieved using a strong acid cocktail, such as trifluoroacetic acid (TFA) with scavengers.[14]

-

Purification and Lyophilization: The crude teriparatide peptide is then purified, most commonly by preparative RP-HPLC. The purified peptide is then lyophilized to obtain a stable, white powder.[2]

Mechanism of Action: The Anabolic Effect

Teriparatide exerts its anabolic effect on bone through its interaction with the PTH receptor 1 (PTH1R), a G protein-coupled receptor expressed on the surface of osteoblasts.[9]

Signaling Pathways

Binding of teriparatide to the PTH1R activates two primary signaling pathways:

-

cAMP/PKA Pathway: Activation of adenylyl cyclase leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP), which in turn activates protein kinase A (PKA).[9]

-

PLC/PKC Pathway: Activation of phospholipase C (PLC) results in the generation of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), leading to an increase in intracellular calcium and activation of protein kinase C (PKC).

The intermittent nature of teriparatide administration is crucial. It leads to a transient activation of these signaling pathways, which is thought to favor the pro-osteoblastic and anti-apoptotic effects on osteoblasts, while minimizing the pro-resorptive signaling that occurs with continuous PTH exposure.[3]

References

- 1. researchgate.net [researchgate.net]

- 2. CN104530218A - Solid-phase synthesis method of teriparatide - Google Patents [patents.google.com]

- 3. Effects of teriparatide versus alendronate for treating glucocorticoid-induced osteoporosis: thirty-six-month results of a randomized, double-blind, controlled trial - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Bone Mineral Density Response With Denosumab in Combination With Standard or High-Dose Teriparatide: The DATA-HD RCT - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Teriparatide for osteoporosis: importance of the full course - PMC [pmc.ncbi.nlm.nih.gov]

- 6. ovid.com [ovid.com]

- 7. researchgate.net [researchgate.net]

- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 9. Overexpression of Recombinant Human Teriparatide, rhPTH (1–34) in Escherichia coli : An Innovative Gene Fusion Approach - PMC [pmc.ncbi.nlm.nih.gov]

- 10. rmm.mazums.ac.ir [rmm.mazums.ac.ir]

- 11. researchgate.net [researchgate.net]

- 12. First Generic Teriparatide: Structural and Biological Sameness to Its Reference Medicinal Product - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Synthesis and anti-osteoporosis activity of novel Teriparatide glycosylation derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 14. CN110642936A - Method for preparing teriparatide - Google Patents [patents.google.com]

An In-depth Technical Guide to the Interaction of Human Parathyroid Hormone (1-34) Amide with the PTH1 Receptor

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the molecular interactions, signaling pathways, and experimental methodologies associated with the binding of human parathyroid hormone (1-34) amide [pTH (1-34)] to its cognate receptor, the parathyroid hormone 1 receptor (PTH1R). This interaction is of significant interest in the fields of endocrinology, bone biology, and pharmacology due to its central role in calcium homeostasis and its therapeutic applications in conditions like osteoporosis.

Core Interaction: A Two-Site Binding Model

The binding of pTH (1-34) to the PTH1R, a Class B G protein-coupled receptor (GPCR), is characterized by a two-domain mechanism. The C-terminal region (residues 15-34) of pTH (1-34) initially docks with the large N-terminal extracellular domain (ECD) of the PTH1R. This interaction provides the majority of the binding affinity. Subsequently, the N-terminal portion of the peptide (residues 1-14) engages with the juxtamembrane and transmembrane domains of the receptor, leading to receptor activation and initiation of downstream signaling cascades.

Quantitative Analysis of pTH (1-34) Amide Interaction with PTH1R

The following tables summarize the quantitative data for the interaction of human pTH (1-34) amide with the human PTH1 receptor across various in vitro assays. These values are essential for comparative studies and for the characterization of novel PTH1R-targeting compounds.

Table 1: Receptor Binding Affinity

| Ligand | Assay Type | Cell Line | Radioligand | Parameter | Value | Reference |

| human pTH (1-34) | Radioligand Competition Binding | HEK-293 expressing hPTH1R | 125I-PTH(1-34) | IC50 | ~1-10 nM | [1][2] |

| human pTH (1-34) | Radioligand Competition Binding | COS-7 expressing hPTH1R | 125I-PTH(1-34) | Ki | ~2.4 nM | [3] |

Note: IC50 and Ki values can vary based on experimental conditions such as membrane preparation, radioligand concentration, and buffer composition.

Table 2: Functional Potency in Signaling Assays

| Ligand | Assay Type | Cell Line | Parameter | Value | Reference |

| human pTH (1-34) | cAMP Accumulation | COS-1 expressing hPTH1R | EC50 | 72 pM | [4] |

| human pTH (1-34) | cAMP Accumulation | HEK-293 expressing hPTH1R | EC50 | Sub-nanomolar | [5] |

| human pTH (1-34) | β-arrestin 2 Recruitment | CHO-K1 expressing hPTH1R | EC50 | 5 nM | [6][7] |

Signaling Pathways Activated by pTH (1-34) - PTH1R Interaction

Upon binding of pTH (1-34), the PTH1R undergoes a conformational change that facilitates its coupling to intracellular heterotrimeric G proteins, primarily Gs and Gq. This initiates multiple downstream signaling cascades.

Gs/cAMP/PKA Pathway

The canonical signaling pathway involves the activation of the Gs alpha subunit, which in turn stimulates adenylyl cyclase to produce cyclic adenosine (B11128) monophosphate (cAMP).[8] cAMP then activates Protein Kinase A (PKA), leading to the phosphorylation of various downstream targets that regulate calcium and phosphate (B84403) homeostasis.

Caption: Gs/cAMP/PKA signaling pathway activated by pTH (1-34).

Gq/PLC/PKC Pathway

The PTH1R can also couple to Gq proteins, leading to the activation of Phospholipase C (PLC). PLC hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium stores, while DAG activates Protein Kinase C (PKC), which phosphorylates a distinct set of downstream targets.

Caption: Gq/PLC/PKC signaling pathway activated by pTH (1-34).

β-Arrestin Pathway

Following G protein activation, the PTH1R is phosphorylated by G protein-coupled receptor kinases (GRKs). This phosphorylation promotes the recruitment of β-arrestins, which sterically hinder further G protein coupling, leading to desensitization. β-arrestins also act as scaffolds for other signaling proteins, initiating a third wave of signaling, and mediate receptor internalization.

Caption: β-Arrestin recruitment and subsequent cellular events.

Experimental Protocols

Detailed and robust experimental protocols are crucial for obtaining reliable and reproducible data. The following sections outline the methodologies for key assays used to characterize the pTH (1-34)-PTH1R interaction.

Radioligand Binding Assay (Competition)

This assay measures the ability of unlabeled pTH (1-34) to compete with a radiolabeled ligand for binding to the PTH1R, allowing for the determination of the binding affinity (Ki).

Materials:

-

HEK-293 cells stably expressing human PTH1R

-

Cell culture medium and reagents

-

Membrane preparation buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl2, pH 7.4)

-

125I-labeled pTH (1-34) (Radioligand)

-

Unlabeled human pTH (1-34) amide (Competitor)

-

Binding buffer (e.g., membrane buffer with 0.1% BSA)

-

Wash buffer (ice-cold)

-

Glass fiber filters

-

Scintillation fluid

-

Gamma counter

Procedure:

-

Membrane Preparation: Culture HEK-293-hPTH1R cells to confluency. Harvest cells and homogenize in ice-cold membrane preparation buffer. Centrifuge the homogenate at low speed to remove nuclei and debris. Centrifuge the supernatant at high speed to pellet the membranes. Resuspend the membrane pellet in fresh buffer and determine the protein concentration.

-

Assay Setup: In a 96-well plate, add a fixed amount of cell membranes, a fixed concentration of 125I-pTH (1-34) (typically at or below the Kd), and varying concentrations of unlabeled pTH (1-34). Include wells for total binding (no competitor) and non-specific binding (excess unlabeled ligand).

-

Incubation: Incubate the plate at room temperature for 60-90 minutes with gentle agitation to reach equilibrium.

-

Filtration: Terminate the reaction by rapid filtration through glass fiber filters using a cell harvester. Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.

-

Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.

-

Data Analysis: Subtract non-specific binding from all other measurements. Plot the specific binding as a function of the log concentration of the competitor. Fit the data to a sigmoidal dose-response curve to determine the IC50. Calculate the Ki using the Cheng-Prusoff equation.

Caption: Workflow for a competitive radioligand binding assay.

cAMP Accumulation Assay

This functional assay measures the ability of pTH (1-34) to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50) in activating the Gs signaling pathway.

Materials:

-

UMR-106 or HEK293-hPTH1R cells

-

Cell culture medium

-

Assay buffer (e.g., HBSS with a phosphodiesterase inhibitor like IBMX)

-

Human pTH (1-34) amide

-

cAMP detection kit (e.g., HTRF, ELISA, or AlphaScreen)

-

Lysis buffer (provided with the kit)

Procedure:

-

Cell Seeding: Seed cells in a 96-well or 384-well plate and culture overnight.

-

Agonist Stimulation: Remove the culture medium and add assay buffer containing a phosphodiesterase inhibitor. Pre-incubate for a short period. Add varying concentrations of pTH (1-34) to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.

-

Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions to release intracellular cAMP.

-

cAMP Detection: Perform the cAMP detection assay following the kit protocol. This typically involves a competitive immunoassay format.

-

Data Acquisition: Measure the signal (e.g., fluorescence or luminescence) using a plate reader.

-

Data Analysis: Generate a standard curve using known concentrations of cAMP. Convert the sample signals to cAMP concentrations. Plot the cAMP concentration as a function of the log concentration of pTH (1-34) and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for a cAMP accumulation assay.

β-Arrestin Recruitment Assay

This assay measures the recruitment of β-arrestin to the activated PTH1R, providing a readout for this specific signaling pathway and a means to assess biased agonism.

Materials:

-

CHO-K1 or HEK293 cells engineered to express PTH1R and a β-arrestin reporter system (e.g., DiscoverX PathHunter)

-

Cell culture medium

-

Human pTH (1-34) amide

-

Assay components from the β-arrestin recruitment assay kit

Procedure:

-

Cell Seeding: Seed the engineered cells in a white, clear-bottom 96-well or 384-well plate and culture overnight.

-

Agonist Addition: Add varying concentrations of pTH (1-34) to the cells.

-

Incubation: Incubate the plate at 37°C for the time recommended by the assay manufacturer (typically 60-90 minutes) to allow for receptor activation and β-arrestin recruitment.

-

Signal Detection: Add the detection reagents from the kit. This often involves a chemiluminescent substrate for a complemented enzyme. Incubate at room temperature for a specified time.

-

Data Acquisition: Measure the chemiluminescent signal using a plate reader.

-

Data Analysis: Plot the signal as a function of the log concentration of pTH (1-34) and fit the data to a sigmoidal dose-response curve to determine the EC50.

Caption: Workflow for a β-arrestin recruitment assay.

This technical guide provides a foundational understanding of the interaction between human pTH (1-34) amide and the PTH1 receptor. The provided data and protocols serve as a valuable resource for researchers and drug development professionals working to further elucidate the pharmacology of the PTH1R and to develop novel therapeutics targeting this important receptor.

References

- 1. Backbone modification of a parathyroid hormone receptor-1 antagonist/inverse agonist - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Binding Selectivity of Abaloparatide for PTH-Type-1-Receptor Conformations and Effects on Downstream Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Structural Basis for Parathyroid Hormone-related Protein Binding to the Parathyroid Hormone Receptor and Design of Conformation-selective Peptides - PMC [pmc.ncbi.nlm.nih.gov]

- 4. academic.oup.com [academic.oup.com]

- 5. researchgate.net [researchgate.net]

- 6. Modulation of PTH1R signaling by an ECD binding antibody results in inhibition of β-arrestin 2 coupling - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

Cellular Response to Intermittent PTH (1-34) Amide (Human) Exposure: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Intermittent administration of Parathyroid Hormone (1-34) amide (human), also known as teriparatide, has emerged as a significant anabolic therapy for osteoporosis. Unlike continuous exposure, which can lead to bone resorption, intermittent application stimulates bone formation, enhances bone mass, and reduces fracture risk.[1] This technical guide provides a comprehensive overview of the core cellular and molecular mechanisms that underpin the anabolic effects of intermittent PTH (1-34) exposure. We will delve into the primary signaling pathways, summarize key quantitative data, and provide detailed experimental protocols for researchers in the field.

Core Signaling Pathways

The anabolic effects of intermittent PTH (1-34) are primarily mediated through the activation of the PTH receptor 1 (PTHR1), a G protein-coupled receptor expressed on the surface of osteoblasts and their precursors.[2][3] This interaction triggers a cascade of intracellular signaling events, with the cyclic adenosine (B11128) monophosphate/protein kinase A (cAMP/PKA) and the phospholipase C/protein kinase C (PLC/PKC) pathways being the most prominent.

cAMP/PKA Signaling Pathway

The cAMP/PKA pathway is considered the principal mediator of the osteoanabolic response to intermittent PTH.[4][5] Upon PTH (1-34) binding to PTHR1, the Gs alpha subunit is activated, which in turn stimulates adenylyl cyclase to convert ATP into cAMP.[3] The subsequent increase in intracellular cAMP levels leads to the activation of PKA.[6] Activated PKA then phosphorylates various downstream targets, including the cAMP response element-binding protein (CREB).[6] Phosphorylated CREB (pCREB) translocates to the nucleus and modulates the transcription of key genes involved in osteoblast proliferation, differentiation, and survival.[6]

PLC/PKC Signaling Pathway

In addition to the cAMP/PKA pathway, intermittent PTH (1-34) can also activate the PLC/PKC pathway, although its role in the anabolic response is less defined and may be cell-context dependent.[7][8] This pathway is initiated by the activation of the Gq alpha subunit, which stimulates phospholipase C (PLC). PLC then hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of calcium from intracellular stores, while DAG, in conjunction with calcium, activates protein kinase C (PKC).[3] Certain isoforms, such as PKCδ, have been implicated in mediating the osteogenic effects of intermittent PTH.[7][8]

Quantitative Data Summary

The cellular response to intermittent PTH (1-34) has been quantified in numerous studies. The following tables summarize key findings on gene expression, protein activity, and other cellular outcomes.

Table 1: Gene Expression Changes in Response to Intermittent PTH (1-34)

| Gene | Cell Type | Change | Fold/Percent Change | Reference |

| RUNX2 | hMSCs, BMSCs | Upregulation | Significant increase | [6][7] |

| Osterix | hMSCs, BMSCs | Upregulation | 2.14 ± 0.65 fold | [6][7] |

| Collagen I | hMSCs, BMSCs | Upregulation | Significant increase | [6][7] |

| Alkaline Phosphatase (ALP) | hMSCs | Upregulation | 1.68 ± 0.46 fold | [7] |

| Osteocalcin | BMSCs | Upregulation | Significant increase | [6] |

| SOST/Sclerostin | Osteocytes | Downregulation | Transient reduction | [9] |

| RANKL | PDL cells, Osteoprogenitors | Upregulation | 7.5-fold increase in RANKL/OPG ratio | [10][11] |

| OPG | PDL cells | Variable | Dependent on cell maturation | [10][12] |

hMSCs: human Mesenchymal Stem Cells; BMSCs: Bone Marrow Stromal Cells; PDL: Periodontal Ligament.

Table 2: Protein Activity and Cellular Responses to Intermittent PTH (1-34)

| Parameter | Cell Type | Change | Fold/Percent Change | Reference |

| pCREB Expression | BMSCs | Increase | Significant increase | [6] |

| PKC Activity | hMSCs | Increase | Significant increase at day 7 | [7] |

| ALP Activity | hMSCs | Increase | 1.81-fold increase | [7][8] |

| Mineralization (Alizarin Red S) | BMSCs | Increase | Enhanced mineralization | [6][13] |

| Osteoclast Differentiation (in co-culture) | RAW 264.7 cells | Increase | +84% TRAP, +56% Cathepsin K | [10] |

| Osteoblast Apoptosis | Osteoblasts | Decrease | Attenuation of apoptosis | [9][14] |

Experimental Protocols

Detailed and reproducible experimental protocols are crucial for studying the effects of intermittent PTH (1-34). Below are methodologies for key experiments.

General Experimental Workflow

Cell Culture and Osteogenic Differentiation

-

Cell Lines: Human Mesenchymal Stem Cells (hMSCs) or Bone Marrow Stromal Cells (BMSCs) are commonly used.

-

Culture Medium: Grow cells in a suitable basal medium (e.g., DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

-

Osteogenic Differentiation Medium: To induce osteogenic differentiation, supplement the culture medium with osteogenic inducers. A typical formulation includes:

-

10 mM β-glycerophosphate

-

50 µg/mL ascorbic acid

-

100 nM dexamethasone

-

-

Culture Conditions: Maintain cells at 37°C in a humidified atmosphere with 5% CO2. Change the medium every 2-3 days.

Intermittent PTH (1-34) Treatment

-

Rationale: To mimic the in vivo anabolic effects, PTH (1-34) is administered intermittently.

-

Protocol:

-

Prepare a stock solution of human PTH (1-34) amide in a suitable solvent (e.g., sterile water with 0.1% BSA).

-

On treatment days, replace the culture medium with fresh medium containing the desired concentration of PTH (1-34) (e.g., 0.2 nM to 100 nM).[7][15]

-

Incubate the cells for a short period (e.g., 1-6 hours).[16]

-

After the incubation period, remove the PTH-containing medium, wash the cells with sterile PBS, and replace it with fresh osteogenic medium without PTH.

-

Repeat this cycle daily or every other day for the duration of the experiment (e.g., 7-21 days).[7][8]

-

Alkaline Phosphatase (ALP) Activity Assay

-

Principle: ALP is an early marker of osteoblast differentiation. Its activity is determined by measuring the hydrolysis of p-nitrophenyl phosphate (B84403) (pNPP) to p-nitrophenol (pNP), a yellow product.[6][12]

-

Protocol:

-

After PTH treatment, wash the cells with PBS.

-

Lyse the cells using a lysis buffer (e.g., 0.1% Triton X-100 in Tris buffer).

-

Add the cell lysate to a 96-well plate.

-

Add the pNPP substrate solution.

-

Incubate at 37°C for 15-30 minutes.

-

Stop the reaction by adding NaOH.

-

Measure the absorbance at 405 nm using a microplate reader.

-

Normalize the ALP activity to the total protein concentration of the cell lysate, determined by a BCA or Bradford assay.

-

Alizarin Red S Staining for Mineralization

-

Principle: Alizarin Red S stains calcium deposits, which is indicative of late-stage osteoblast differentiation and matrix mineralization.[1][15]

-

Protocol:

-

Wash the cell layers with PBS and fix with 4% paraformaldehyde or 10% formalin for 15-30 minutes.[7][9]

-

Rinse the fixed cells with deionized water.

-

Stain with 2% Alizarin Red S solution (pH 4.1-4.3) for 20-45 minutes at room temperature.[7][15]

-

Wash extensively with deionized water to remove excess stain.

-

Visualize and photograph the red-orange mineralized nodules under a microscope.

-

For quantification, the stain can be eluted with 10% cetylpyridinium (B1207926) chloride and the absorbance measured at 562 nm.[9]

-

cAMP Accumulation Assay

-

Principle: This assay quantifies the intracellular levels of cAMP produced in response to PTH stimulation.

-

Protocol (using a competitive immunoassay kit):

-

Seed cells in a multi-well plate and grow to confluency.

-

Pre-treat cells with a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) for 15-30 minutes to prevent cAMP degradation.[17]

-

Stimulate the cells with various concentrations of PTH (1-34) for a short period (e.g., 10-30 minutes) at room temperature.[17]

-

Lyse the cells and add the detection reagents provided in the kit (e.g., a labeled cAMP analog and a specific anti-cAMP antibody).

-

After incubation, measure the signal (e.g., fluorescence or luminescence) using a plate reader. The signal is inversely proportional to the amount of cAMP in the sample.

-

Generate a standard curve using known concentrations of cAMP to determine the concentration in the cell lysates.

-

Western Blot for Phosphorylated CREB (pCREB)

-

Principle: Western blotting is used to detect the levels of phosphorylated CREB, a key downstream effector of the cAMP/PKA pathway.

-

Protocol:

-

Cell Lysis: After intermittent PTH treatment, wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.[17]

-

Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.[17]

-

SDS-PAGE: Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer and separate them on an SDS-polyacrylamide gel.[17]

-

Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[16]

-

Blocking: Block the membrane with 5% non-fat dry milk or BSA in TBST for 1 hour at room temperature to prevent non-specific antibody binding.

-

Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for pCREB (Ser133) overnight at 4°C.

-

Secondary Antibody Incubation: Wash the membrane and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature.[17]

-

Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using a digital imaging system.[17]

-

Normalization: Strip the membrane and re-probe with an antibody for total CREB or a housekeeping protein (e.g., β-actin or GAPDH) to normalize for protein loading.

-

Conclusion

The anabolic effects of intermittent PTH (1-34) on bone are a result of a complex interplay of signaling pathways and downstream cellular responses. The activation of the cAMP/PKA pathway, leading to the phosphorylation of CREB and subsequent changes in gene expression, is a central mechanism driving osteoblast proliferation, differentiation, and survival. The quantitative data and detailed experimental protocols provided in this guide offer a valuable resource for researchers and drug development professionals seeking to further elucidate the mechanisms of PTH action and develop novel therapies for bone-related disorders.

References

- 1. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 2. Frontiers | PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway [frontiersin.org]

- 3. PTH1R Actions on Bone Using the cAMP/Protein Kinase A Pathway - PMC [pmc.ncbi.nlm.nih.gov]

- 4. drmillett.com [drmillett.com]

- 5. ixcellsbiotech.com [ixcellsbiotech.com]

- 6. cellntec.com [cellntec.com]

- 7. oricellbio.com [oricellbio.com]

- 8. Combined Fluorescence-Based in Vitro Assay for the Simultaneous Detection of Cell Viability and Alkaline Phosphatase Activity during Osteogenic Differentiation of Osteoblast Precursor Cells | MDPI [mdpi.com]

- 9. Overexpression of the Transcriptional Factor Runx2 in Osteoblasts Abolishes the Anabolic Effect of Parathyroid Hormone in Vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 10. A rapid, quantitative assay for measuring alkaline phosphatase activity in osteoblastic cells in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Effects of parathyroid hormone on cAMP production and alkaline phosphatase activity in osteoblastic clone MC3T3-E1 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. PTH Induces Differentiation of Mesenchymal Stem Cells by Enhancing BMP Signaling - PMC [pmc.ncbi.nlm.nih.gov]

- 13. promocell.com [promocell.com]

- 14. bio-rad.com [bio-rad.com]

- 15. benchchem.com [benchchem.com]

- 16. resources.revvity.com [resources.revvity.com]

- 17. bosterbio.com [bosterbio.com]

Unraveling the Anabolic Effects of pTH (1-34) Amide: A Technical Guide to Gene Expression Regulation in Bone Cells

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the molecular mechanisms underpinning the anabolic effects of Parathyroid Hormone (1-34) amide [pTH (1-34)], a key therapeutic agent for osteoporosis. By dissecting its influence on gene expression in osteoblasts, osteocytes, and osteoclasts, this document provides a comprehensive overview of the signaling pathways and regulatory networks that govern bone remodeling in response to intermittent p.TH (1-34) administration.

Executive Summary

Intermittent administration of pTH (1-34) has been shown to stimulate bone formation and reduce fracture risk.[1] Its anabolic window is largely attributed to its ability to modulate the expression of critical genes involved in bone turnover. This guide summarizes the quantitative effects of pTH (1-34) on key bone cell populations, details the experimental protocols used to elucidate these effects, and provides visual representations of the core signaling pathways. The primary mechanism of action involves the activation of the PTH 1 receptor, leading to the initiation of downstream signaling cascades, predominantly through the Protein Kinase A (PKA) and, to a lesser extent, the Protein Kinase C (PKC) pathways.[1][2][3] These pathways converge to regulate the expression of crucial transcription factors, cytokines, and enzymes that orchestrate the delicate balance between bone formation and resorption.

Data Presentation: Quantitative Effects of pTH (1-34) on Gene Expression

The following tables summarize the quantitative changes in gene expression observed in bone cells following treatment with pTH (1-34). These data are compiled from various in vitro and in vivo studies and are presented for easy comparison.

Table 1: Regulation of Osteoclastogenesis-Related Genes by pTH (1-34)

| Cell Type | Gene | Treatment Conditions | Fold Change/Percentage Change | Reference |

| Human PDL Cells & RAW 264.7 Co-culture | Tartrate-Resistant Acid Phosphatase (TRAP) | Intermittent pTH(1-34) | +84% | [4] |

| Human PDL Cells & RAW 264.7 Co-culture | Cathepsin K | Intermittent pTH(1-34) | +56% | [4] |

| Human PDL Cells & RAW 264.7 Co-culture | Vitronectin-Receptor | Intermittent pTH(1-34) | +56% | [4] |

| Human PDL Cells & RAW 264.7 Co-culture | OPG/RANKL Ratio | Intermittent pTH(1-34) | -44% | [4] |

| Less Mature Human PDL Cells & RAW 264.7 Co-culture | TRAP | Intermittent pTH(1-34) | -35% | [4] |

| Less Mature Human PDL Cells & RAW 264.7 Co-culture | Cathepsin K | Intermittent pTH(1-34) | -28% | [4] |

| Less Mature Human PDL Cells & RAW 264.7 Co-culture | Vitronectin-Receptor | Intermittent pTH(1-34) | -35% | [4] |

| Less Mature Human PDL Cells & RAW 264.7 Co-culture | OPG/RANKL Ratio | Intermittent pTH(1-34) | +11% | [4] |

| Murine Osteoblastic Stromal Cells (Day 21) | RANKL mRNA | 100 ng/ml bPTH (1-34) for 2h | 2-fold increase | [5][6] |

| Murine Osteoblastic Stromal Cells (Day 28) | RANKL mRNA | 100 ng/ml bPTH (1-34) for 2h | 3-fold increase | [5][6] |

| Murine Osteoblastic Stromal Cells | OPG mRNA | 100 ng/ml bPTH (1-34) | Inhibition | [5][6] |

| Primary Osteocytes | RANKL mRNA | pTH (1-34) | Stimulated | [7] |

| Primary Osteocytes | RANKL/OPG Ratio | pTH (1-34) | Stimulated | [7] |

Table 2: Regulation of Osteoblast and Osteocyte-Specific Genes by pTH (1-34)

| Cell Type | Gene | Treatment Conditions | Fold Change/Percentage Change | Reference |

| Rat Osteoblast-like cells (UMR 106) | Runx2 mRNA | Low concentrations of pTH (1-34) | Stimulated | [2] |

| Rat Osteoblast-like cells (UMR 106) | Osterix mRNA | Low concentrations of pTH (1-34) | Stimulated | [2] |

| Rat Osteoblast-like cells (UMR 106) | Runx2 mRNA | High concentrations of pTH (1-34) | No stimulation | [2] |

| Rat Osteoblast-like cells (UMR 106) | Osterix mRNA | High concentrations of pTH (1-34) | No stimulation | [2] |

| Human Osteoblast-like cells (MG-63) | Type I Collagen mRNA | 100 nM pTHrP-(1–34) for 8h | >2-fold increase | [8] |

| Murine Calvarial Osteoblasts (Wt9) | Bone Sialoprotein (BSP) mRNA | pTH(1-34) | Increased | [3] |

| Murine Calvarial Osteoblasts (Wt9) | Osteocalcin (OC) mRNA | pTH(1-34) | Increased | [3] |

| Human Mesenchymal Stem Cells | RUNX2, Type I Collagen, ALP, Osterix mRNA | Intermittent 0.2 nM pTH (1-34) | Upregulated | [9] |

| Primary Osteocytes | Sost/sclerostin mRNA and protein | pTH (1-34) | Inhibited | [7] |

| UMR-106 Osteosarcoma Cells | SOST mRNA | 100 nM hPTH(1-34) for 4h | ~90% suppression | [10] |

| Ocy454 cells | Sclerostin protein | 10 nM pTH (1-34) for 30 min | Decreased | [11] |

Core Signaling Pathways

The cellular responses to pTH (1-34) are primarily mediated through the activation of the G protein-coupled PTH receptor 1 (PTHR1).[12] This interaction triggers two main signaling cascades: the adenylyl cyclase/PKA pathway and the phospholipase C/PKC pathway.[12]

cAMP/PKA Signaling Pathway

The canonical signaling pathway activated by pTH (1-34) is the Gαs-adenylyl cyclase-cAMP-PKA cascade.[12][13] This pathway is central to many of the anabolic effects of pTH (1-34) on bone.[14]

Upon binding of pTH (1-34) to PTHR1, the associated Gαs protein activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP).[13] cAMP then activates PKA, which in turn phosphorylates various downstream targets, including the transcription factor cAMP response element-binding protein (CREB).[13][15] Phosphorylated CREB translocates to the nucleus and modulates the expression of target genes such as Runx2, Osterix, and RANKL, ultimately influencing osteoblast differentiation and osteoclastogenesis.[2][13][15]

PLC/PKC Signaling Pathway

In addition to the PKA pathway, pTH (1-34) can also activate the phospholipase C (PLC) pathway, leading to the activation of Protein Kinase C (PKC).[3][12][16] This pathway is also implicated in the regulation of osteoblast differentiation.[3]